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Drug Profile and Mechanism of Action

Azemiglitazone (development code MSDC-0602K) represents a novel insulin sensitizer currently in Phase

II clinical development for Metabolic Dysfunction-Associated Steatohepatitis (MASH), previously known

as non-alcoholic steatohepatitis (NASH). This second-generation thiazolidinedione analog is formulated as a

once-daily oral capsule and is being developed by Cirius Therapeutics with the goal of addressing diseases

rooted in insulin resistance, including type 2 diabetes and MASH [1] [2] [3].

The distinctive feature of azemiglitazone lies in its unique molecular targeting. Unlike first-generation

thiazolidinediones that primarily function as PPAR-γ agonists, azemiglitazone is specifically engineered to

modulate the mitochondrial target of thiazolidinediones (mTOT), now identified as the mitochondrial

pyruvate carrier (MPC) [2] [3] [4]. This strategic design allows the compound to harness the beneficial

metabolic effects of insulin sensitization while minimizing the adverse effects typically associated with

direct PPAR-γ activation, such as weight gain, edema, and bone loss [4]. By targeting the MPC,

azemiglitazone acts at a crucial regulatory node in cellular metabolism, rebalancing mitochondrial function

and restoring insulin responsiveness across multiple tissues and organs [3].

Table 1: Core Characteristics of Azemiglitazone
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Characteristic Description

Development Code MSDC-0602K

Chemical Designation Azemiglitazone potassium

Molecular Formula C₁₉H₁₇NO₅S

Molar Mass 371.41 g·mol⁻¹

Mechanism of Action Mitochondrial pyruvate carrier (MPC) modulator

Primary Indications MASH, Type 2 Diabetes

Development Stage Phase II

Route of Administration Oral

Dosing Frequency Once daily

Key Research Findings and Experimental Data

Preclinical Evidence

Preclinical studies have demonstrated that azemiglitazone improves insulinemia and ameliorates fatty liver

disease in mouse models, both as a monotherapy and in combination with GLP-1 receptor agonists like

liraglutide [2]. Research in diabetic db/db mice has revealed that the combination of azemiglitazone with

liraglutide produces a synergistic improvement in glucose tolerance that occurs with reduced circulating

insulin levels and increased pancreatic insulin content [4].

A particularly noteworthy finding from preclinical body composition assessments is that azemiglitazone

preserves lean body mass when co-administered with liraglutide, whereas liraglutide monotherapy typically

decreases lean mass [4]. Additionally, azemiglitazone treatment alone and in combination has been shown to

increase brown adipose tissue (BAT), which is metabolically beneficial due to its calorie-burning capacity

and role in energy expenditure [4].
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Clinical Trial Results

In a randomized, double-blind, placebo-controlled Phase IIb study (EMMINENCE trial) conducted over 52

weeks in patients with MASH with and without type 2 diabetes, azemiglitazone demonstrated significant

metabolic benefits [2]. Although the trial did not achieve its primary endpoint of reducing the progression of

NAFLD activity score (NAS) without fibrosis worsening, the drug showed notable metabolic effects and

improved several key parameters [5].

A post-hoc analysis of 23 patients with biopsy-proven MASH and concomitant type 2 diabetes who were

already on stable GLP-1 therapy revealed that adding azemiglitazone improved all circulating

parameters, particularly HbA1c and liver histology [4]. Azemiglitazone has also shown significant activity

in reducing fasting insulin levels, which is increasingly recognized as an important biomarker and potential

therapeutic target in metabolic dysfunction-associated steatotic liver disease [4].

Table 2: Key Efficacy Outcomes from Azemiglitazone Clinical Trials

Parameter Preclinical Findings Clinical Trial Results

Glycemic
Control

Synergistic improvement in glucose
tolerance with liraglutide [4]

Improved HbA1c in patients on
background GLP-1 therapy [4]

Body
Composition

Preservation of lean mass, increased
brown adipose tissue [4]

Not comprehensively reported

Liver Histology Improved fatty liver disease in mice [2] Improvement in patients combining with
GLP-1 therapy [4]

Insulin Levels Reduced circulating insulin, increased
pancreatic insulin content [4]

Significant reduction in fasting insulin [4]

Liver Fibrosis Not specifically reported Metabolic improvements noted in Phase
IIb trial [5]

Detailed Experimental Protocols
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In Vivo Assessment in db/db Mouse Model

3.1.1 Objective

To evaluate the effects of azemiglitazone, alone and in combination with the GLP-1 agonist liraglutide, on

glycemic control, body composition, and metabolic parameters in a diabetic mouse model.

3.1.2 Materials

Animals: Diabetic db/db mice (age 8-10 weeks)
Test Compounds: Azemiglitazone, liraglutide

Vehicle: Appropriate solvent for oral administration
Equipment: Metabolic cages, body composition analyzer (EchoMRI), glucose tolerance test supplies

3.1.3 Dosing Protocol

Azemiglitazone: Administer via oral gavage at designated doses (e.g., 30 mg/kg) once daily
Liraglutide: Administer via subcutaneous injection at 0.2 mg/kg twice daily

Combination: Co-administer both compounds at above doses
Control: Administer vehicle only

Duration: 6-8 weeks treatment period

3.1.4 Assessment Parameters

Body Weight: Measured twice weekly

Body Composition: Lean mass and fat mass quantified weekly using MRI
Glycemic Control:

Fasting blood glucose measured weekly
Intraperitoneal glucose tolerance test (IPGTT) performed at baseline and endpoint

Insulin levels measured during IPGTT
Tissue Collection:

Brown and white adipose tissue weights recorded at sacrifice
Pancreatic insulin content quantified

Liver samples collected for histological analysis

Clinical Assessment in MASH Patients

3.2.1 Study Design
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Trial Type: Randomized, double-blind, placebo-controlled

Population: Adults with biopsy-proven MASH with or without type 2 diabetes
Duration: 52-week main study period

3.2.2 Dosing Regimen

Azemiglitazone: Once daily oral administration at doses ranging from 30-60 mg

Placebo: Matching inert compound
Concomitant Medications: Stable doses of GLP-1 receptor agonists permitted with separate

stratification

3.2.3 Efficacy Endpoints

Primary Endpoint: Histological improvement in NAFLD Activity Score (NAS) without worsening of

fibrosis
Secondary Endpoints:

Improvement in liver histology (steatosis, inflammation, ballooning)
Reduction in liver enzyme levels (ALT, AST)

Improvement in glycemic parameters (HbA1c, fasting insulin, fasting glucose)
Changes in lipid profile

Assessment of non-invasive biomarkers of liver fibrosis (ELF test, Pro-C3)

3.2.4 Safety Monitoring

Regular Assessment: Adverse event monitoring at each visit

Laboratory Tests: Comprehensive metabolic panel, hematology, urinalysis
Special Focus: Edema assessment, bone density monitoring (DEXA scan), body weight changes

Research Applications and Potential

Combination Therapy with GLP-1 Receptor Agonists

Recent research has highlighted the significant potential of azemiglitazone as a combination therapy with

GLP-1 receptor agonists [3] [4]. GLP-1s, while effective for weight loss, do not directly address the

underlying insulin resistance and often cause reduction in both adipose and lean mass, which may limit

their long-term utility [4]. Azemiglitazone complements the mechanism of GLP-1s by targeting the root
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pathophysiology of insulin resistance while potentially mitigating the lean mass loss associated with GLP-

1 monotherapy [4].

This combination approach represents a promising strategy for achieving healthier weight loss characterized

by preferential fat reduction while preserving metabolically active lean tissue [4]. The potential to maintain

muscle mass during significant weight loss could be particularly beneficial for elderly patients or those with

sarcopenia who might otherwise be unsuitable candidates for GLP-1 therapy alone.

Comparative Analysis with Other Investigational Agents

The development landscape for MASH therapeutics has evolved significantly with the recent FDA approval

of resmetirom, the first specifically approved medication for NASH (now MASLD) with fibrosis [6].

Azemiglitazone represents a distinct mechanistic approach compared to other investigational agents:

MASH Therapies Azemiglitazone

Mitochondrial Pyruvate Carrier

Modulates

Improved Insulin Sensitivity Reduced Hepatic Steatosis Decreased Inflammation

Resmetirom (Approved)

THRβ Agonism

Acts via

Increased Hepatic Fat Oxidation Reduced Lipotoxicity

Firsocostat

ACC Inhibition

Acts via

Reduced De Novo Lipogenesis

Aramchol

SCD1 Inhibition

Acts via

Altered Lipid Composition

Click to download full resolution via product page

Diagram 1: Mechanism comparison between Azemiglitazone and other MASH therapies

Technical Protocols and Methodologies

Mitochondrial Pyruvate Carrier Binding Assay
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5.1.1 Purpose

To evaluate the binding affinity of azemiglitazone to the mitochondrial pyruvate carrier and assess its

PPAR-γ transactivation potential compared to first-generation thiazolidinediones.

5.1.2 Materials

Reagents: Radiolabeled pyruvate, azemiglitazone, pioglitazone, rosiglitazone
Cellular Models: HepG2 cells, primary hepatocytes

Equipment: Scintillation counter, fluorescence plate reader

5.1.3 Procedure

Step 1: Isolate mitochondria from liver tissue or cultured hepatocytes

Step 2: Incubate mitochondria with varying concentrations of test compounds
Step 3: Add 14C-pyruvate and measure uptake over time

Step 4: Calculate inhibition constants (Ki) for MPC binding
Step 5: Parallel assessment of PPAR-γ activation using reporter gene assays

Step 6: Compare dose-response curves for MPC binding versus PPAR-γ activation

Histological Assessment of Liver Tissue

5.2.1 Purpose

To quantitatively evaluate the effects of azemiglitazone on liver histology in preclinical models and human

trial specimens.

5.2.2 Materials

Tissue Samples: Liver biopsies from clinical trials or animal models

Staining Reagents: H&E, Masson's trichrome, Picrosirius red
Equipment: Light microscope with digital camera, image analysis software

5.2.3 Staining Protocol

Step 1: Fix liver tissue samples in formalin and embed in paraffin
Step 2: Section at 4-5μm thickness

Step 3: Perform H&E staining for general morphology assessment
Step 4: Perform Masson's trichrome or Picrosirius red staining for collagen detection

Step 5: Digitize slides using whole slide scanner
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5.2.4 Scoring System

Steatosis Grade: 0 (<5%) to 3 (>66%)

Lobular Inflammation: 0 (no foci) to 3 (>4 foci per 200x field)
Hepatocyte Ballooning: 0 (none) to 2 (many cells)

Fibrosis Stage: 0 (none) to 4 (cirrhosis)

Conclusion and Future Directions

Azemiglitazone represents a promising therapeutic approach for MASH and related metabolic conditions

through its novel mechanism targeting the mitochondrial pyruvate carrier [2] [3] [4]. The completed Phase

IIb trial has provided evidence of metabolic benefits and established a favorable safety profile relative to

first-generation thiazolidinediones [5] [2]. The ongoing clinical development will further clarify its

potential as either monotherapy or part of combination regimens, particularly with GLP-1 receptor agonists

[3] [4].

Future research directions should focus on optimizing combination protocols, identifying predictive

biomarkers of treatment response, and exploring potential benefits in cardiometabolic outcomes beyond

liver disease. The planned Phase III clinical trials will be crucial for confirming the potential of

azemiglitazone to address the fundamental pathophysiology of insulin resistance underlying multiple

chronic metabolic diseases [3] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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